molecular formula C19H18O B14323732 2-Cyclopenten-1-one, 2,3-dimethyl-5,5-diphenyl- CAS No. 103826-17-1

2-Cyclopenten-1-one, 2,3-dimethyl-5,5-diphenyl-

Cat. No.: B14323732
CAS No.: 103826-17-1
M. Wt: 262.3 g/mol
InChI Key: QSBNGHYWUDLFKG-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 2,3-dimethyl-5,5-diphenyl- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with dimethyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 2,3-dimethyl-5,5-diphenyl- can be achieved through several methods. One common approach involves the Claisen condensation of appropriate esters followed by decarboxylation and isomerization . Another method includes the acid-catalyzed dehydration of cyclopentanediols . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 2,3-dimethyl-5,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclopenten-1-one, 2,3-dimethyl-5,5-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Cyclopenten-1-one, 2,3-dimethyl-5,5-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 2,3-dimethyl-5,5-diphenyl- is unique due to its specific substitutions, which confer distinct chemical properties and reactivity compared to other cyclopentenones.

Properties

CAS No.

103826-17-1

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

2,3-dimethyl-5,5-diphenylcyclopent-2-en-1-one

InChI

InChI=1S/C19H18O/c1-14-13-19(18(20)15(14)2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3

InChI Key

QSBNGHYWUDLFKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(C1)(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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